N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 3-fluorobenzenesulfonamide moiety. Its structure combines aromatic sulfonyl groups with a partially saturated heterocyclic system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-7-4-10-20(15-17)29(25,26)23-18-11-12-21-16(14-18)6-5-13-24(21)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUNLRIZCUHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzene-1-sulfonamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . Both of these enzymes are involved in bacterial membrane synthesis.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function. This interaction disrupts the synthesis of bacterial membranes, leading to the bactericidal activity of the compound.
Biochemical Pathways
The affected biochemical pathway is the bacterial membrane synthesis pathway. By inhibiting MurD and GlmU, the compound disrupts this pathway, preventing the formation of bacterial membranes. The downstream effects include the disruption of bacterial growth and survival.
Result of Action
The molecular effect of the compound’s action is the inhibition of MurD and GlmU enzymes. On a cellular level, this results in a disturbed membrane architecture in bacteria, leading to their death. The compound has shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is a common motif in medicinal chemistry. Below is a comparison of the target compound with analogs bearing different substituents:
Key Observations:
- Substituent Effects on Bioactivity : The presence of sulfonamide groups (as in the target compound) may enhance hydrogen-bonding interactions with enzyme active sites compared to carboximidamide or benzamide derivatives .
- Halogen Influence : The 3-fluorine substituent in the target compound could improve metabolic stability and electronegativity relative to chlorine or methyl groups in analogs like 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]...}benzamide .
- Synthetic Yields : Derivatives with bulkier substituents (e.g., piperidin-4-yl) show lower yields (60–72%) compared to simpler analogs, suggesting steric challenges during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
